
4-(Allyloxy)benzoic acid
Descripción general
Descripción
“4-(Allyloxy)benzoic acid” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “4-(Allyloxy)benzoic acid” involves two stages of reaction. The first stage is the allylation reaction of 4–hydroxybenzaldehyde to afford 4–allyloxybenzaldehyde. This is followed by the condensation reaction of 4–allyloxybenzaldehyde with resorcinol using an acid catalyst .
Molecular Structure Analysis
The molecular structure of “4-(Allyloxy)benzoic acid” is represented by the InChI code 1S/C10H10O3/c1-2-7-13-9-5-3-8 (4-6-9)10 (11)12/h2-6H,1,7H2, (H,11,12) . This indicates the presence of an allyloxy group attached to the benzene ring of benzoic acid.
Physical And Chemical Properties Analysis
“4-(Allyloxy)benzoic acid” is a solid substance. It is stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
1. Material Science and Nanotechnology
4-(Allyloxy)benzoic acid has been utilized in the field of material science and nanotechnology, particularly in the development of molecularly imprinted polymers. A study described the use of Density Functional Theory (DFT) to design molecularly imprinted polymers synthesized using ionic liquids (ILMIPs) @ graphene oxide (GO) composites for removing metabolites of emerging contaminants (ECs) like 4-Hydroxy benzoic acid (4HA). The research provided insights into the chemistry of template-monomer complex formation and demonstrated the potential of these composites in controlling the harmful effects of ECs on the ecosystem (Das, Wankhade, & Kumar, 2021).
2. Liquid Crystal Technology
Research in liquid crystal technology has also harnessed the properties of 4-(Allyloxy)benzoic acid. One study synthesized (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid and investigated its phase transition temperatures and mesomorphic phase behaviors. The compound exhibited mesomorphic phases, which are crucial in the application of liquid crystals in displays and other technologies (Sun, Xu, Zhang, & Wu, 2011). Another research synthesized benzoic acid compounds and prepared corresponding symmetric hydrogen‐bonded liquid crystalline complexes. These complexes exhibited nematic phases, a finding significant for the development of new liquid crystalline materials (Wei, Shi, Yuan, Zhang, Cao, & Yang, 2007).
3. Antibacterial and Antimycobacterial Applications
4-(Allyloxy)benzoic acid derivatives have been investigated for their antibacterial and antimycobacterial properties. A study synthesized benzoic acid (4-allyloxy-benzylidene)-hydrazide and its series, which were subjected to antibacterial and docking studies. The compounds showed potent anti-tuberculosis activity, indicating their potential use in treating bacterial infections (KulandaiTherese & Geethamalika, 2017).
Safety and Hazards
“4-(Allyloxy)benzoic acid” is classified under the GHS07 hazard class. It has a signal word of “Warning” and is associated with hazard statements H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
While there is limited information on the future directions of “4-(Allyloxy)benzoic acid”, it’s worth noting that 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
Mecanismo De Acción
Mode of Action
As an organic compound containing a benzene ring and an allyloxy group, it may exhibit reactivity and acidity . Its interaction with its targets and the resulting changes are areas for future investigation.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives, which include 4-(allyloxy)benzoic acid, are often involved in various biochemical reactions .
Propiedades
IUPAC Name |
4-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDWKSVZHZNBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332726 | |
| Record name | 4-(allyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)benzoic acid | |
CAS RN |
27914-60-9 | |
| Record name | 4-(allyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-en-1-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-(allyloxy)benzoic acid in liquid crystalline materials?
A1: 4-(Allyloxy)benzoic acid acts as a key building block for synthesizing liquid crystalline monomers and polymers. [, , , ] Its structure, featuring a rigid benzene ring and a flexible allyloxy side chain, contributes to the self-assembly and mesomorphic behavior observed in these materials.
Q2: How does 4-(allyloxy)benzoic acid influence the thermal properties of liquid crystalline polymers?
A2: Studies have shown that incorporating 4-(allyloxy)benzoic acid into polymers can impact their thermal transitions. For example, increasing the content of a mesogenic monomer derived from 4-(allyloxy)benzoic acid led to a decrease in glass transition temperature (Tg) and a wider liquid crystalline range (ΔT) in polysiloxane polymers. [] This suggests that the compound can enhance the flexibility and thermal stability of these materials.
Q3: Can you provide examples of how 4-(allyloxy)benzoic acid has been incorporated into different liquid crystalline systems?
A3: Certainly. Researchers have successfully used 4-(allyloxy)benzoic acid in various ways:
- Side-chain polymers: It's been grafted onto polysiloxane backbones to create side-chain liquid crystalline polymers. These polymers exhibited cholesteric phases and showed potential for luminescent applications. []
- Bismaleimide resins: 4-(Allyloxy)benzoic acid, in its ester form (4,4’-bis(4-allyloxy benzoic acid) phenyl ester), has been used to modify bismaleimide resins. This modification resulted in improved thermal stability, flexural strength, and impact resistance of the resulting materials. []
Q4: What analytical techniques are commonly used to characterize 4-(allyloxy)benzoic acid and its derivatives in materials?
A4: Several techniques are essential:
- Spectroscopy: Fourier transform infrared (FTIR) spectroscopy and 1H NMR spectroscopy are used to confirm the chemical structure and identify characteristic functional groups. [, , ]
- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) help determine thermal transitions (like Tg and melting point) and thermal stability of the materials. [, , ]
- Microscopy: Polarized optical microscopy (POM) is crucial for observing the characteristic textures of liquid crystalline phases formed by these materials. [, ]
- X-ray Diffraction: Wide-angle X-ray diffraction provides insights into the molecular arrangement and degree of order within the liquid crystalline phases. [, ]
Q5: What are the potential advantages of incorporating 4-(allyloxy)benzoic acid into materials beyond liquid crystal properties?
A5: Beyond its role in liquid crystal formation, 4-(allyloxy)benzoic acid's incorporation can lead to:
- Enhanced mechanical properties: As demonstrated in the bismaleimide resin example, it can improve flexural strength and impact resistance. []
- Luminescence: When used in conjunction with lanthanide ions, polymers containing 4-(allyloxy)benzoic acid derivatives exhibited significant luminescent properties, opening possibilities for applications in displays and sensors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)
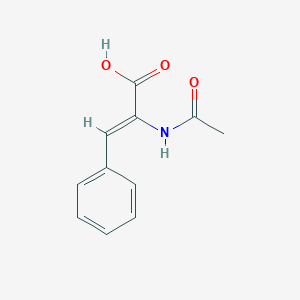
![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)
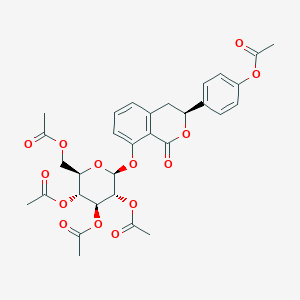

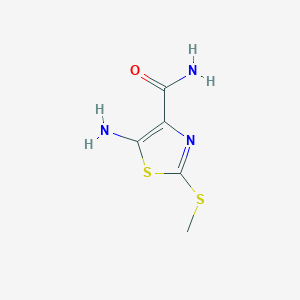
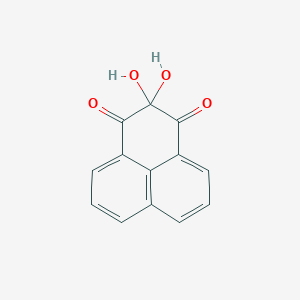
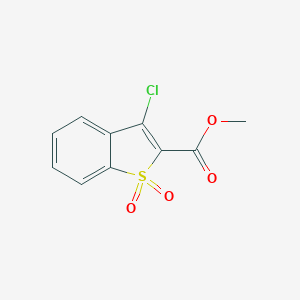
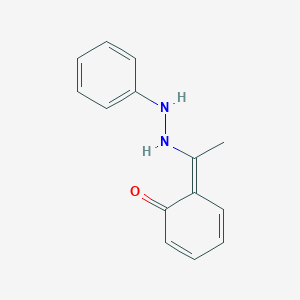
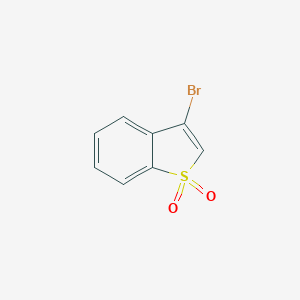
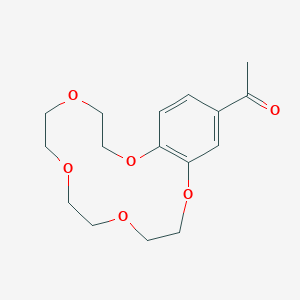

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
